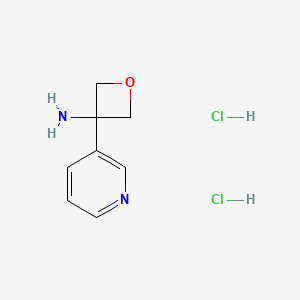

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride

説明

特性

IUPAC Name |

3-pyridin-3-yloxetan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGZZXQOIPLMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an oxetane derivative in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form .

化学反応の分析

Oxidation Reactions

The oxetane ring undergoes oxidation to form N-oxides. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0–25°C | Oxetane N-oxide | 85–92% | |

| H<sub>2</sub>O<sub>2</sub> | H<sub>2</sub>O/THF, 50°C | Oxetane N-oxide with ring retention | 78% |

Oxidation preserves the oxetane ring while introducing polar functional groups, enhancing solubility for downstream applications.

Reduction Reactions

The oxetane ring can be reduced to form saturated amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux | 3-Aminopyridine derivative | 65% | |

| H<sub>2</sub>/Pd-C | MeOH, 40 psi H<sub>2</sub> | Partially reduced oxetane | 50% |

Reduction modifies ring strain, potentially altering bioactivity.

Substitution Reactions

The amine group participates in nucleophilic substitutions:

| Substrate | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Bromopyridine | 3-(Pyridin-3-yl)oxetan-3-amine | N-(5-Bromopyridin-3-yl) derivative | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 73% | |

| Ethyl bromide | Alkylation | N-Ethyl derivative | NaH, THF, 0°C | 88% | |

| Acetyl chloride | Acylation | N-Acetyl derivative | Pyridine, RT | 91% |

Substitution reactions enable modular functionalization for drug discovery.

Cross-Coupling Reactions

The pyridine moiety facilitates metal-catalyzed couplings:

These reactions are pivotal for constructing complex architectures in medicinal chemistry .

Ring-Opening Reactions

Acidic or basic conditions induce oxetane ring opening:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| HCl (conc.) | H<sub>2</sub>O, 100°C | 3-Amino-3-(pyridin-3-yl)propane-1,2-diol | Polymer precursors | |

| NaOMe/MeOH | Methanol, reflux | Methoxyamine derivatives | Intermediate synthesis |

Ring-opening pathways are exploited to generate linear intermediates for further derivatization.

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Typical Yields | Functional Group Tolerance |

|---|---|---|---|

| Oxidation | mCPBA | 85–92% | Sensitive to steric hindrance |

| Substitution | Alkyl halides/Acyl chlorides | 73–91% | Broad (amines, halides) |

| Cross-Coupling | Pd-based catalysts | 82–94% | Requires inert atmosphere |

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

The chemical formula for 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is , with a molecular weight of 223.1 g/mol. The compound features a pyridine ring attached to an oxetane structure, which is significant for its biological activity. The presence of the oxetane ring allows for unique interactions in biological systems, making it a valuable scaffold for drug design.

Cancer Therapy

One of the primary applications of this compound is in the development of targeted cancer therapies. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, particularly those related to receptor tyrosine kinases such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .

Case Study:

A study highlighted the synthesis of derivatives that inhibit c-KIT kinase across various mutations, thus showcasing the potential of pyridine-based compounds in treating resistant forms of cancer .

Anti-inflammatory Properties

Recent evaluations have shown that oxetane derivatives can serve as effective replacements for traditional carboxylic acid moieties in anti-inflammatory drugs. The inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways by these compounds suggests their potential utility in managing inflammatory diseases .

Data Table: Inhibition Potency of Oxetane Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| Oxetan-3-ol | 15 | COX |

| Thietan-3-ol | 20 | 5-LOX |

| This compound | TBD | TBD |

Synthetic Applications

The synthesis of this compound has been documented as part of broader efforts to create novel heterocyclic amino acid derivatives. These derivatives are pivotal in developing new pharmaceuticals due to their diverse biological activities .

Synthesis Methodology:

The compound can be synthesized through various methods involving palladium-catalyzed cross-coupling reactions, which allow for the incorporation of different functional groups to tailor its properties for specific applications .

The mechanism by which this compound exerts its effects is linked to its interaction with biological targets. Research indicates that compounds containing oxetane rings can enhance membrane permeability and bioavailability, making them suitable candidates for drug development .

作用機序

The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions, further modulating biological activity .

類似化合物との比較

Comparative Analysis with Structural Analogs

Halogen-Substituted Oxetan-3-amine Derivatives

3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride (CAS: 1332921-18-2)

- Molecular Formula: C₉H₁₀ClFNO.

- Key Differences :

- Aromatic Substituent : Fluorophenyl vs. pyridinyl. The electron-withdrawing fluorine enhances metabolic stability but reduces basicity compared to the nitrogen-rich pyridine ring .

- Applications : Primarily used in materials science and as a ligand in catalysis, contrasting with the target compound’s role in drug discovery .

3-(3-Bromophenyl)oxetan-3-amine Hydrochloride (EN300-738696)

- Molecular Formula: C₉H₁₀BrClNO.

- Key Differences :

- Halogen Effects : Bromine’s larger atomic radius increases steric hindrance and may reduce solubility compared to the dihydrochloride salt of the pyridinyl analog .

- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyridinyl group in the target compound participates in hydrogen bonding and π-stacking interactions .

Phenyl vs. Pyridinyl Oxetan-3-amine Derivatives

3-Phenyloxetan-3-amine Hydrochloride (CAS: N/A)

- Molecular Formula: C₉H₁₁ClNO.

- Key Differences :

- Aromatic Ring : The phenyl group lacks the pyridine’s nitrogen atom, reducing polarity and hydrogen-bonding capacity. This results in lower aqueous solubility (hydrochloride vs. dihydrochloride) .

- Bioactivity : Phenyl derivatives are less commonly used in targeting polar enzyme active sites compared to pyridinyl analogs .

Cyclopropane-Based Analogs

1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₂N₂.

- Key Differences :

- Ring Structure : Cyclopropane’s strained geometry vs. oxetane’s larger ring. Cyclopropanes often exhibit higher metabolic stability but lower synthetic accessibility .

- Applications : Cyclopropane derivatives are favored in fragment-based drug design, whereas oxetane-containing compounds improve solubility and reduce lipophilicity .

Piperidine-Oxetane Hybrids

(3R)-1-(Oxetan-3-yl)piperidin-3-amine Hydrochloride (CAS: 192.686)

- Molecular Formula : C₈H₁₆ClN₂O.

- Key Differences: Amine Position: The piperidine ring introduces a secondary amine, altering binding kinetics compared to the primary amine in the target compound .

Physicochemical and Pharmacokinetic Comparison

| Property | 3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride | 3-(3-Fluorophenyl)oxetan-3-amine HCl | 3-Phenyloxetan-3-amine HCl |

|---|---|---|---|

| Molecular Weight | 223.1 g/mol | 199.6 g/mol | 185.6 g/mol |

| Solubility (Water) | High (dihydrochloride salt) | Moderate | Low |

| LogP | ~0.5 (estimated) | ~1.8 | ~2.3 |

| Metabolic Stability | Moderate (oxetane reduces CYP450 metabolism) | High (fluorine blocks oxidation) | Low |

生物活性

3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride is a compound with significant potential in biological research and pharmacology. This compound features a unique oxetane ring structure, which is known for its stability and ability to participate in various chemical reactions. The biological activity of this compound has been the subject of multiple studies, focusing on its interactions with biological systems and potential therapeutic applications.

- Molecular Formula : C8H10N2O

- Molecular Weight : 154.18 g/mol

- SMILES Notation : C1C(CO1)(C2=CN=CC=C2)N

- InChI : InChI=1S/C8H10N2O/c9...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing processes such as cell proliferation, apoptosis, and inflammation.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that this compound can significantly reduce the viability of human cancer cells in vitro.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Mechanistic Studies

In mechanistic studies, the compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The specific binding interactions with target proteins have been analyzed using molecular docking studies, which suggest that the oxetane moiety plays a crucial role in stabilizing the compound's interaction with its targets.

Case Studies

-

Case Study on HeLa Cells :

- A study explored the effects of this compound on HeLa cells, revealing a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

-

In Vivo Studies :

- Preliminary in vivo studies have indicated that administration of this compound in murine models bearing tumors resulted in significant tumor regression compared to control groups, suggesting potential for therapeutic use.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the pyridine substitution patterns or modifications to the oxetane ring may lead to compounds with improved potency or selectivity for specific targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Activity Change | Notes |

|---|---|---|

| Pyridine N-methyl variant | Increased potency | Enhanced binding affinity |

| Oxetane ring modifications | Variable | Depends on steric factors |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of oxetane precursors and coupling with pyridine derivatives. Continuous flow reactors (for scalability) and batch methods (for small-scale optimization) are employed. Post-synthesis, the free base is converted to the dihydrochloride salt via HCl treatment to improve stability. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC ensures >95% purity. Analytical monitoring with TLC or LC-MS is critical .

Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Minimizes side products |

| HCl Equivalents (salt formation) | 2.0–2.2 eq. | Ensures complete protonation |

| Solvent for Recrystallization | Ethanol/Water (3:1) | Maximizes crystal yield |

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the oxetane ring, pyridyl substituent, and amine protonation state. Dihydrochloride formation shifts amine protons downfield (δ 8.5–9.5 ppm) .

- X-ray Diffraction (XRD) : Resolves crystal packing and salt interactions. The oxetane ring adopts a puckered conformation, with chloride ions hydrogen-bonded to the amine .

- LC-MS : Validates molecular weight (223.10 g/mol) and purity (>95%) .

Q. How does the dihydrochloride salt form influence solubility and stability?

- Methodological Answer : The salt form enhances aqueous solubility (e.g., >50 mg/mL in water) by increasing polarity. Stability studies show negligible degradation at 4°C (pH 4–6) over 6 months. Avoid alkaline conditions (pH >8), which promote free base precipitation .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | >50 | 25°C, pH 5 |

| Methanol | ~30 | 25°C |

| DMSO | >100 | 25°C |

Q. What safety precautions are necessary for handling this compound?

- Methodological Answer : Classified as an irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of skin contact, rinse with water for 15 minutes. Store in airtight containers at 4°C, protected from moisture .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves heat transfer. Use immobilized catalysts (e.g., Pd/C for coupling steps) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Validation : Confirm via elemental analysis (C, H, N, Cl) and ICP-MS (trace metal analysis). Impurities >1% can skew bioassay results .

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate under varied conditions (pH, temperature) .

Q. What derivatization approaches enhance pharmacological properties?

- Methodological Answer :

- Amine Functionalization : Acylation (e.g., with succinic anhydride) improves membrane permeability.

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate target binding .

Q. How does pH affect stability in aqueous formulations?

- Methodological Answer : Stability is pH-dependent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。